molecular formula C13H13F3O2 B2657517 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione CAS No. 691406-19-6

3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione

Cat. No.: B2657517
CAS No.: 691406-19-6
M. Wt: 258.24
InChI Key: RSJOPHGHBBOVCE-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pentanedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione typically involves the introduction of the trifluoromethyl group into the benzyl moiety, followed by the formation of the pentanedione structure. One common method involves the use of 3-(Trifluoromethyl)benzyl bromide as a starting material. This compound can be synthesized by reacting 3-(Trifluoromethyl)benzyl alcohol with phosphorus tribromide (PBr3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as NaBH4, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity and electron-withdrawing properties, allowing it to interact with various enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione is unique due to its combination of the trifluoromethyl group with a pentanedione structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methyl]pentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O2/c1-8(17)12(9(2)18)7-10-4-3-5-11(6-10)13(14,15)16/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJOPHGHBBOVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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